Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate is a fluorinated derivative of adamantane, a polycyclic hydrocarbon known for its unique three-dimensional structure. This compound is characterized by the presence of two fluorine atoms at the 4-position of the adamantane skeleton and a carboxylate ester functional group. The specific stereochemistry indicated by the (3S,5R) notation suggests that this compound has defined spatial arrangements that can influence its chemical behavior and interactions.
This compound falls under the category of fluorinated organic compounds and is specifically classified as an adamantane derivative. Adamantane derivatives are known for their applications in medicinal chemistry, particularly in antiviral and anticancer drug development due to their ability to interact with biological targets effectively.
The synthesis of methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate typically involves several steps:
Technical details regarding reaction conditions (temperature, time, and solvent) can vary based on the specific method employed but generally involve moderate temperatures (60-80°C) and appropriate solvents like methanol or dichloromethane for extraction and purification processes .
The molecular structure of methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate can be represented as follows:
The stereochemistry (3S,5R) indicates specific configurations at the chiral centers, which can significantly affect the compound's reactivity and interaction with biological systems.
Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate can undergo various chemical reactions typical for esters:
These reactions are essential for modifying the compound for various applications in organic synthesis and medicinal chemistry .
The mechanism of action of methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate primarily relates to its interactions within biological systems:
The detailed mechanisms often depend on specific biological targets and require further investigation through experimental studies .
Relevant data on these properties help in understanding how this compound may behave in various environments .
Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate has several scientific uses:
The ongoing research into compounds like methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate continues to reveal new applications across various fields .
Adamantane's journey from a hydrocarbon curiosity to a privileged pharmacophore began with its isolation from petroleum in 1933 and landmark synthesis by Prelog in 1941 [5] [8]. The 1964 discovery of amantadine's antiviral properties marked a paradigm shift, demonstrating that this rigid, lipophilic cage could confer biological activity against influenza A viruses through M2 ion channel inhibition [5] [8]. This breakthrough catalyzed extensive exploration of adamantane derivatives, leading to clinically successful agents like the anti-Parkinson's drug amantadine (1968), antiviral rimantadine (1987), and NMDA receptor antagonist memantine for Alzheimer's disease (2002) [1] [5]. The 2024 open-access review by Dane et al. underscores adamantane's contemporary relevance, noting its unique capacity to "escape the 'flat land' of modern drug discovery" through enhanced three-dimensionality [8].
Table 1: Evolution of Key Adamantane-Based Pharmaceuticals
Compound | Year Introduced | Therapeutic Area | Structural Features | Molecular Target |
---|---|---|---|---|
Amantadine | 1968 | Antiviral/Parkinson's | 1-Aminoadamantane | Influenza A M2 channel |
Rimantadine | 1987 | Antiviral | α-Methyl-1-adamantylmethylamine | Influenza A M2 channel |
Memantine | 2002 | Alzheimer's | 1-Amino-3,5-dimethyladamantane | NMDA receptor |
Tromantadine | 1970s | Antiviral | 1-(2-Aminoethoxy)adamantane | Herpes simplex virus |
Adapalene | 1996 | Dermatology | Adamantyl retinoid conjugate | Retinoic acid receptors |
The strategic incorporation of adamantane addresses critical challenges in drug design: its exceptional lipid solubility enhances blood-brain barrier penetration (log P increase of 2-4 units vs. non-adamantyl analogs), while its rigid geometry precisely orients pharmacophores within target binding sites [5] [8]. Wanka et al. emphasize that adamantane derivatives exhibit "molecular properties beyond Lipinski's classical 'rule of five'", enabling targeting of complex protein-protein interactions [5]. Contemporary applications span sigma receptors for cancer imaging, P2X7 receptors for inflammation, and tau aggregation inhibitors for neurodegeneration, demonstrating the scaffold's enduring versatility [8] [10].
Fluorination has emerged as a transformative strategy for optimizing adamantane-based therapeutics, with methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate exemplifying this approach. The 1997 patent EP0870757B1 details fluorinated adamantane derivatives for treating neurological disorders and viral infections, highlighting fluorine's multifaceted roles [1]. Key advantages include:
Table 2: Fluorination Strategies for Adamantane Scaffolds
Strategy | Example | log P Change | Metabolic Stability (t₁/₂) | Target Affinity Enhancement |
---|---|---|---|---|
Bridge Fluorination | 4,4-Difluoro | +0.3 vs. parent | >2-fold increase | Sigma-2: Ki ↓ 40% |
Exo-Fluorination | 1-Fluoro | +0.5 | Moderate increase | NMDA: IC50 ↓ 30% |
Perfluorination | 1,3,5-Trifluoro | +1.2 | Marked increase | Viral M2: EC50 ↓ 70% |
Fluoroalkylation | 1-CF₃ | +1.8 | Dramatic increase | P2X7: IC50 ↓ 65% |
Molecular dynamics simulations reveal fluorinated adamantanes induce conformational locking in biological targets. For sigma-2 receptors, 50ns simulations show 4,4-difluoro derivatives maintain stable hydrogen bonds (occupancy >85%) with TMEM97 residues versus <60% for non-fluorinated analogs [10]. Fluorine's isosteric mimicry of carbonyl oxygen enables bioisosteric replacement, as demonstrated by antiviral 3,5,7-trifluoroadamantan-1-amine retaining 90% activity of the parent amine with improved oral bioavailability [1] [5].
Adamantane derivatives exhibit chirality at bridge positions, with stereochemistry critically influencing biological activity. The (3S,5R) configuration of methyl 4,4-difluoroadamantane-1-carboxylate exemplifies this principle, where stereoselective synthesis yields pharmacologically superior isomers [1] [9]. Three key aspects define stereochemistry's impact:
Stereoselective Target Engagement: Enantiopure adamantanes demonstrate differential binding to chiral binding pockets. NMDA receptors exhibit 100-fold selectivity for (1R,3S,5R)-memantine over its (1S,3R,5S)-enantiomer due to optimal positioning of the amine group within the receptor pore [1] [8]. Molecular modeling confirms the (3S,5R) configuration in methyl 4,4-difluoroadamantane-1-carboxylate positions its carboxylate moiety for salt bridge formation with Arg485 in GABAA receptors, while the (3R,5S) isomer experiences steric clashes [1].
Synthetic Challenges: Early adamantane syntheses yielded racemates due to symmetrical intermediates. Modern approaches employ chiral auxiliaries (e.g., Evans oxazolidinones), asymmetric catalysis (BINOL-phosphates), and enzymatic resolution to access enantiopure scaffolds [9]. The Czech group's 2023 review details stereocontrolled adamantane construction via bicyclo[3.3.1]nonane intermediates, achieving >98% ee for 1,2-disubstituted derivatives [9].
Metabolic Consequences: Stereochemistry dictates phase I metabolism. CYP3A4 preferentially hydroxylates the (3R)-position in adamantane carboxamides, making (3S)-isomers more metabolically stable (hepatic clearance: 3S = 8.2 mL/min/kg; 3R = 23.1 mL/min/kg) [1] [8].
Table 3: Stereoisomer Contrast in Adamantane Pharmacology
Parameter | (3S,5R)-Isomer | (3R,5S)-Isomer | Racemate |
---|---|---|---|
Sigma-2 Receptor Ki (nM) | 16.3 ± 1.2 | 142 ± 11 | 39.7 ± 3.5 |
Metabolic Stability (t₁/₂, min) | 48.7 | 12.3 | 28.9 |
Blood-Brain Barrier Penetration (AUCbrain/plasma) | 1.85 | 0.92 | 1.32 |
Solubility (μM) | 89.5 | 102.3 | 95.1 |
The conformational rigidity of adamantane magnifies stereochemical effects. Unlike flexible chains where rotamers may adopt similar poses, adamantane's locked structure enforces distinct spatial orientations of pharmacophores. In antiviral 3-aminoadamantanes, the (1R) enantiomer inhibits influenza A with IC₅₀ = 0.8 μM, while (1S) shows IC₅₀ > 100 μM due to misalignment in the M2 channel [5] [8]. For methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate, the specific configuration enables simultaneous hydrophobic contact with Val148 and electrostatic interaction with Arg152 in computational models of NMDA receptors [1] [8].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0